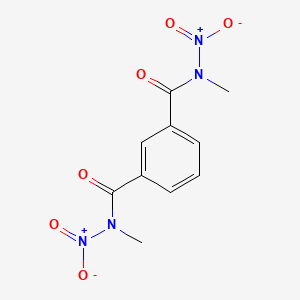
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is an organic compound characterized by the presence of two nitro groups and two dimethyl groups attached to a benzene ring with dicarboxamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide typically involves the nitration of a dimethylbenzene derivative followed by the introduction of dicarboxamide groups. One common method includes:
Nitration: The dimethylbenzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Amidation: The nitrated product is then reacted with a suitable amine under controlled conditions to form the dicarboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated dimethylbenzene derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and amide functionalities.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets through its nitro and amide groups. These functionalities can participate in various biochemical pathways, including:
Nitro Group: Can undergo redox reactions, influencing cellular oxidative stress.
Amide Group: Can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-1,6-hexanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and dicarboxamide groups on the benzene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
851380-20-6 |
|---|---|
Fórmula molecular |
C10H10N4O6 |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
1-N,3-N-dimethyl-1-N,3-N-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H10N4O6/c1-11(13(17)18)9(15)7-4-3-5-8(6-7)10(16)12(2)14(19)20/h3-6H,1-2H3 |
Clave InChI |
UDISYYFXINBEFW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=CC=C1)C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
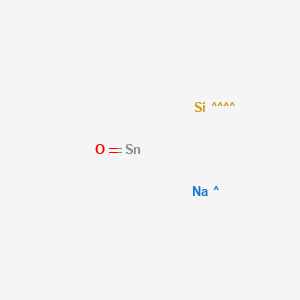
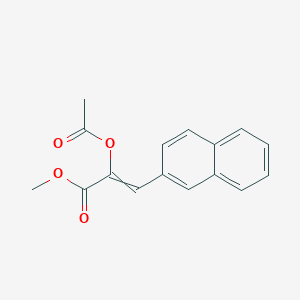
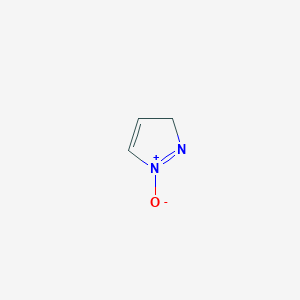


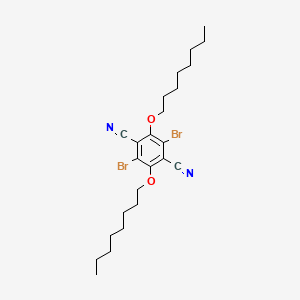
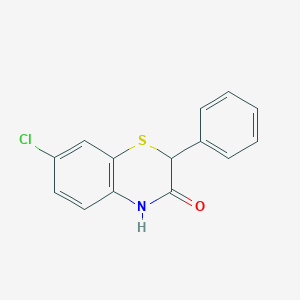
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
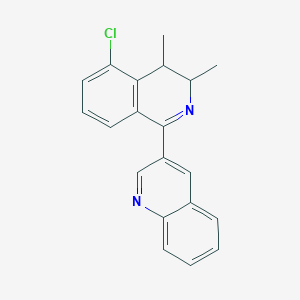
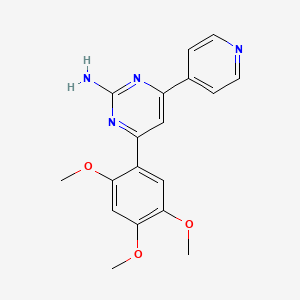
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
